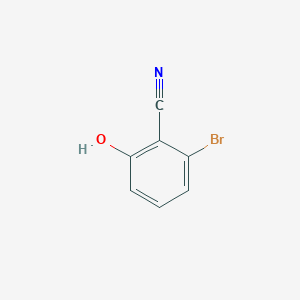

2-Bromo-6-hydroxybenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

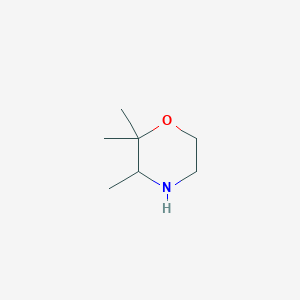

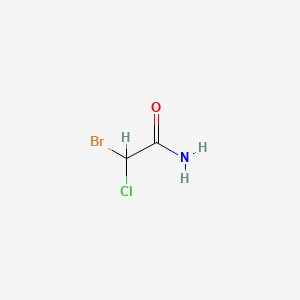

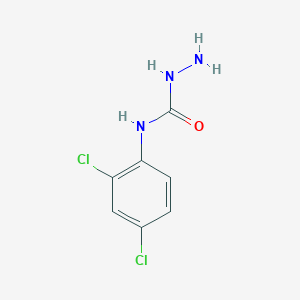

2-Bromo-6-hydroxybenzonitrile, also known as 2-BHBN, is a versatile chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid that is produced from the reaction of 2-bromobenzonitrile with hydroxylamine hydrochloride in an acid medium. 2-BHBN has been used in a variety of research applications, such as organic synthesis, medicinal chemistry, and materials science. Due to its unique properties, it has been found to be useful in the development of new drugs and materials.

科学的研究の応用

Synthesis and Chemical Transformation Research into the synthesis of related compounds, such as 3-bromo-4-isobutyloxyphenyl carbothioamide, highlights the importance of 2-Bromo-6-hydroxybenzonitrile and its analogs in the preparation of biologically active molecules, demonstrating the chemical versatility and potential applications in developing new pharmaceuticals and agrochemicals (Wang et al., 2016).

Herbicide Mechanism of Action The mechanism by which bromoxynil induces plant cell death provides crucial insights into the biochemical pathways affected by halogenated benzonitriles. Studies suggest that bromoxynil's herbicidal action may involve cytosol acidification, leading to cell death in plants. This understanding is essential for designing herbicides with specific modes of action and could inform the development of compounds with similar structures for agricultural use (Morimoto & Shimmen, 2008).

Crystallography and Material Science Investigations into the crystal structure of halogenated benzonitriles, including studies on 3,5-dihalo-4-hydroxybenzonitriles, provide valuable information on the molecular arrangements that could be applicable in material science. These structures offer insights into potential applications in designing new materials with specific optical or electronic properties (Britton, 2006).

Environmental Friendly Herbicide Production Research aimed at improving the synthesis of bromoxynil and its derivatives to create environmentally friendly herbicides showcases the ongoing efforts to reduce the environmental impact of agricultural chemicals. Such studies emphasize the importance of green chemistry in the production of herbicides and may influence the synthesis methods for related compounds like this compound (Subbarayappa et al., 2010).

Safety and Hazards

生化学分析

Biochemical Properties

2-Bromo-6-hydroxybenzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The hydroxyl group on this compound allows it to form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s interaction with proteins and other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding is facilitated by the compound’s hydroxyl and bromine groups, which interact with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over extended periods, degradation products may form, which could have different biological activities compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic effects have been observed at very high doses, including cellular apoptosis and necrosis. These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. The compound’s metabolism can also affect its overall biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution can be influenced by its interactions with lipophilic and hydrophilic environments, affecting its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biological roles .

特性

IUPAC Name |

2-bromo-6-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJPUFJBGIVSTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619564 |

Source

|

| Record name | 2-Bromo-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73289-85-7 |

Source

|

| Record name | 2-Bromo-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)